REACTION_CXSMILES
|
O=[C:2]([CH3:5])[CH:3]=O.[F:6][C:7]1[CH:8]=[C:9]([NH2:14])[C:10]([NH2:13])=[CH:11][CH:12]=1>O>[F:6][C:7]1[CH:8]=[C:9]2[C:10](=[CH:11][CH:12]=1)[N:13]=[C:2]([CH3:5])[CH:3]=[N:14]2
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
O=C(C=O)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 1 min. at 150 W
|
Duration
|
1 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with AcOEt
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2N=CC(=NC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.95 mmol | |
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |